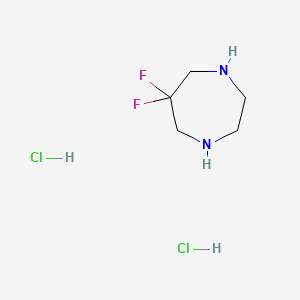

6,6-Difluoro-1,4-diazepane dihydrochloride

Description

Contextualization of Fluorinated Heterocycles in Contemporary Organic and Medicinal Chemistry Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the design of new drugs. It is estimated that approximately 85% of all biologically active compounds feature a heterocyclic moiety. uni.lu The introduction of fluorine into these scaffolds has become a powerful and widely adopted strategy in drug discovery. The first fluorinated drug, fludrocortisone, was approved in 1954, and since then, the number of fluorinated pharmaceuticals has grown exponentially, with over 300 approved compounds.

The unique properties of the fluorine atom are responsible for its profound impact on the biological and physicochemical characteristics of a molecule. The C-F bond is the strongest single bond in organic chemistry, which often enhances the metabolic stability of a drug by blocking sites susceptible to enzymatic degradation. biosynth.com Furthermore, fluorine's high electronegativity can significantly alter the acidity or basicity (pKa) of nearby functional groups, which can improve a drug candidate's bioavailability and binding affinity to its target. uni.lubldpharm.com The substitution of hydrogen with fluorine, a relatively small atom, causes minimal steric hindrance while creating significant changes in electronic properties. This strategic placement of fluorine can influence molecular conformation, membrane permeability, and lipophilicity, making it a critical tool for medicinal chemists to optimize lead compounds into viable drug candidates. uni.lu

Significance of Diazepane Scaffolds as Privileged Structures in Chemical Biology and Drug Discovery Research

The 1,4-diazepane ring, a seven-membered heterocycle with two nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry. This term describes molecular frameworks that are capable of providing ligands for diverse biological receptors, serving as versatile templates for the development of new therapeutic agents. The diazepine (B8756704) scaffold's flexibility allows it to adopt various conformations, enabling it to present appended functional groups in precise three-dimensional orientations to interact with a wide array of biological targets.

Diazepine derivatives have demonstrated a broad spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties. scispace.com The success of this scaffold is exemplified by the benzodiazepine (B76468) class of drugs. Beyond fused aromatic systems, the saturated 1,4-diazepane core is a key component in the design of enzyme inhibitors and G protein-coupled receptor (GPCR) ligands. ontobee.org Its utility in drug design stems from the ability to readily modify the two nitrogen atoms and the carbon backbone, allowing for the systematic exploration of chemical space to achieve desired potency and selectivity. The synthesis of novel diazepane derivatives remains an active area of research, with a focus on developing efficient methods to construct and functionalize this important heterocyclic system. scispace.com

Rationale for Research on 6,6-Difluoro-1,4-diazepane (B3143573) Dihydrochloride (B599025) and Related Structural Motifs

The research interest in 6,6-Difluoro-1,4-diazepane dihydrochloride arises from the strategic combination of a diazepane scaffold with a gem-difluoro group. This molecular architecture is designed to harness the advantageous properties of both motifs.

The introduction of a CF2 group into the diazepane ring at the 6-position is expected to impart significant changes to the molecule's properties compared to its non-fluorinated parent. The primary rationale includes:

Conformational Restriction: The gem-difluoro group acts as a conformational lock. The steric and electronic effects of the two fluorine atoms can restrict the flexibility of the seven-membered ring, favoring specific spatial arrangements. This pre-organization can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding.

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the CF2 group is known to lower the basicity (pKa) of adjacent amines. In the 1,4-diazepane ring, this can influence the protonation states of the nitrogen atoms at physiological pH, which is critical for receptor interaction and pharmacokinetic properties such as solubility and cell permeability.

Metabolic Stability: The carbon at the 6-position, if it were a CH2 group, could be a potential site for metabolic oxidation. The replacement of these hydrogens with fluorine atoms effectively blocks this metabolic pathway, potentially increasing the half-life of the compound in vivo. biosynth.com

Novel Vectorial Interactions: The C-F bonds can participate in non-canonical hydrogen bonds and other dipole-based interactions, offering new ways for the molecule to engage with its protein target.

The dihydrochloride salt form enhances the compound's aqueous solubility, making it more suitable for use in biological assays and for potential formulation. Therefore, 6,6-Difluoro-1,4-diazepane dihydrochloride serves as a valuable chemical building block, providing a platform for the synthesis of more complex molecules where the gem-difluoro-diazepane core can confer improved drug-like properties.

Overview of Advanced Research Methodologies and Thematic Scope

The characterization and study of novel fluorinated heterocycles like 6,6-Difluoro-1,4-diazepane dihydrochloride rely on a suite of advanced analytical and computational techniques. The scope of this research encompasses detailed structural elucidation, conformational analysis, and the prediction of physicochemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for confirming the structure of the molecule.

¹H NMR provides information on the proton environments and their connectivity. The presence of fluorine causes characteristic splitting of signals for nearby protons (H-F coupling).

¹³C NMR reveals the carbon framework. The carbon atom bearing the two fluorine atoms (C-6) would exhibit a distinct triplet signal due to one-bond C-F coupling, providing definitive evidence of gem-difluorination.

¹⁹F NMR is used to directly observe the fluorine atoms, confirming their chemical environment. For a CF2 group, a single resonance is typically expected unless the molecule is chiral or the ring conformation makes the fluorine atoms diastereotopic.

X-ray Crystallography: This technique provides unambiguous proof of structure and detailed information about the three-dimensional arrangement of atoms in the solid state. A crystal structure of 6,6-Difluoro-1,4-diazepane dihydrochloride would reveal precise bond lengths, bond angles, and the preferred conformation of the diazepane ring, as well as intermolecular interactions in the crystal lattice.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

Computational Chemistry: Theoretical calculations, such as Density Functional Theory (DFT), are employed to predict molecular properties. These studies can be used to calculate the energies of different possible conformations of the diazepane ring, predict NMR chemical shifts, and model the electronic properties of the molecule, offering insights that complement experimental data.

The following table summarizes predicted and typical data for the subject compound and its analogs.

| Property / Technique | Data Type | Value / Observation for 6,6-Difluoro-1,4-diazepane or Analog | Reference |

| Molecular Formula | Structural | C₅H₁₀F₂N₂ | uni.lu |

| Molecular Weight | Structural | 136.14 g/mol (free base) | uni.lu |

| XlogP (Predicted) | Physicochemical | -0.2 | uni.lu |

| ¹³C NMR (C-F) | Spectroscopic | Large one-bond coupling constant (¹JCF) expected, appearing as a triplet. | |

| ¹H NMR (CH₂ adjacent to CF₂) | Spectroscopic | Signals expected to be multiplets due to H-H and H-F coupling. |

Properties

IUPAC Name |

6,6-difluoro-1,4-diazepane;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F2N2.2ClH/c6-5(7)3-8-1-2-9-4-5;;/h8-9H,1-4H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTMASGOKZDUQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(CN1)(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956307-23-5 | |

| Record name | 6,6-difluoro-1,4-diazepane dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6,6 Difluoro 1,4 Diazepane Dihydrochloride

Historical and Contemporary Approaches to Diazepane Core Synthesis

The 1,4-diazepane ring is a seven-membered heterocycle that serves as a core structure in numerous biologically active compounds. researchgate.netresearchgate.net Over the years, a variety of synthetic strategies have been developed for its construction, ranging from classical condensation reactions to modern catalytic methods.

Historically, the synthesis often involved the cyclization of linear precursors, such as the condensation of 1,2-diamines with α,β-unsaturated carbonyl compounds or dicarbonyl equivalents. ijpcbs.com These methods, while foundational, sometimes suffer from limitations like harsh reaction conditions and low yields. nih.gov

Contemporary approaches offer more efficient and versatile routes to the 1,4-diazepane scaffold. One notable modern method is the ruthenium-catalyzed coupling of diols and diamines through a "hydrogen borrowing" mechanism. This process is environmentally friendly, producing water as the main byproduct, and has proven effective in overcoming challenges like catalyst poisoning, which can occur with chelating diamines. organic-chemistry.org Another innovative strategy involves a domino process starting from simple materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. acs.orgresearchgate.net This method proceeds via the in-situ generation of an aza-Nazarov reagent, followed by an intramolecular aza-Michael cyclization, representing a highly step- and atom-economical pathway. acs.orgresearchgate.net Furthermore, the use of N-propargylamines as versatile building blocks has gained traction, enabling the synthesis of the diazepane core through shorter, high-atom-economy routes. researchgate.netrsc.org

Table 1: Comparison of Synthetic Methods for the 1,4-Diazepane Core

| Method | Key Reagents/Catalysts | Key Features |

|---|---|---|

| Diol-Diamine Coupling | (Pyridyl)phosphine-ligated Ruthenium(II) catalyst | Environmentally friendly (water byproduct), overcomes catalyst poisoning. organic-chemistry.org |

| Domino Process | 1,2-diamines, alkyl 3-oxohex-5-enoates | Step- and atom-economical, proceeds via aza-Nazarov reagent. acs.orgresearchgate.net |

| From N-Propargylamines | Metal catalysts | High atom economy, shorter synthetic routes. researchgate.netrsc.org |

| Reductive Amination | 1,4-diazepan-6-amine, benzaldehydes, Sodium borohydride | One-pot synthesis for functionalized diazepanes. nih.gov |

| Intramolecular C-N Coupling | Azetidine-2-carboxamides, CuI/N,N-dimethylglycine | Forms fused heterocyclic systems that can be opened to yield functionalized diazepanes. mdpi.com |

Targeted Introduction of Geminal Fluorine Atoms: Strategies and Reagents

The introduction of a gem-difluoro group (CF2) into a heterocyclic ring is a challenging yet crucial transformation for modulating molecular properties. Several strategies have been developed to achieve this, each with distinct advantages and applications.

Difluorocarbene (:CF2) is a highly reactive intermediate that serves as a versatile one-carbon synthon for creating difluoromethylene bridges in cyclic compounds. rsc.orgnih.gov The generation of difluorocarbene from stable precursors under controlled conditions is key to its synthetic utility. Classical precursors like sodium chlorodifluoroacetate required harsh conditions (e.g., high temperatures), limiting their use. rsc.orgchim.it

Modern methods employ precursors that generate :CF2 under milder, more practical conditions. rsc.org These reagents have expanded the scope of difluorocarbene chemistry in heterocycle synthesis, enabling reactions like [4+1] annulation to construct five-membered difluorinated rings. chim.it For instance, difluorocarbene can react with enaminones to form aminocyclopropane intermediates, which then undergo regioselective C-C bond cleavage to yield gem-difluorinated heterocycles. rsc.orgresearchgate.net

Table 2: Commonly Used Difluorocarbene (:CF2) Precursors

| Precursor | Abbreviation / Formula | Generation Conditions | Key Advantages |

|---|---|---|---|

| Trimethyl(trifluoromethyl)silane | TMSCF3 (Ruppert-Prakash reagent) | Fluoride (B91410) source (e.g., TBAF) | Milder conditions than classical methods. rsc.org |

| (Triphenylphosphonio)difluoroacetate | Ph3P+CF2CO2- (PDFA) | Thermal decomposition | Generates :CF2 under relatively mild conditions. rsc.org |

| Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate | TFDA | N-heterocyclic carbene (NHC) or proton sponge catalyst | Nearly neutral conditions at 50–60 °C. rsc.orgchim.it |

| Ethyl bromodifluoroacetate | BrCF2CO2Et | Basic conditions (e.g., K2CO3) | Commercially available and low-cost. rsc.orgresearchgate.net |

Dearomative difluoroalkylation is a powerful strategy for installing difluoromethyl groups onto N-heterocycles, transforming flat aromatic systems into three-dimensional saturated structures. chemrxiv.orgnih.gov This approach is particularly valuable in drug discovery for creating novel chemical entities with improved Fsp3 character. chemrxiv.org

A recently developed technique utilizes low-cost and commercially available bromo(difluoro)acetic acid in the presence of a simple base like potassium carbonate at room temperature. nih.govfigshare.com The reaction proceeds through an N-difluoromethylative dearomatization mechanism. The increased nucleophilicity of the nitrogen atom in the heteroarene ring enables a nucleophilic substitution with bromo(difluoro)acetic acid, followed by decarboxylation to generate a key intermediate that leads to the dearomatized product. chemrxiv.org This transition-metal-free method is highly chemoselective, scalable, and tolerant of diverse functional groups, making it suitable for the late-stage modification of complex molecules and pharmaceuticals. chemrxiv.orgnih.govfigshare.com This strategy has been successfully applied to a wide range of N-heterocycles, including quinolines, quinazolines, and pyridines. chemrxiv.org A multicomponent version of this reaction using difluorinated silyl (B83357) enol ethers has also been developed to construct gem-difluorinated heterocycles. nih.gov

An alternative to building the fluorinated ring from scratch is the direct fluorination of a pre-synthesized heterocyclic precursor, typically one containing a ketone functional group. The conversion of a carbonyl group to a gem-difluoromethylene group is a common and effective method for introducing this motif.

This transformation is typically achieved using nucleophilic fluorinating reagents that are sulfur trifluoride or tetrafluoride derivatives. Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues (e.g., Deoxo-Fluor®) are widely used for this purpose. The mechanism involves the initial reaction of the ketone's oxygen atom with the fluorinating agent, followed by the elimination of sulfur-based byproducts and the sequential delivery of two fluoride ions to the carbonyl carbon, resulting in the desired gem-difluoride. While effective, these reagents must be handled with care due to their reactivity and potential to generate hazardous byproducts. The choice of reagent and reaction conditions is critical to ensure high yields and avoid side reactions, especially with sensitive heterocyclic substrates.

Key Synthetic Routes to 6,6-Difluoro-1,4-diazepane (B3143573): Detailed Mechanistic Investigations

The synthesis of the specific target molecule, 6,6-Difluoro-1,4-diazepane, requires a strategy that combines the formation of the seven-membered diazepane ring with the introduction of the gem-difluoro group at the C6 position. A logical and efficient approach involves the synthesis of a 1,4-diazepan-6-one (B12853596) precursor, followed by deoxofluorination.

A plausible synthesis would begin with the construction of a protected 1,4-diazepan-6-one. This could be achieved through various ring-closing strategies. For instance, a reductive cyclization of a linear aminoaldehyde precursor could be employed, a method that has proven efficient for producing 6-amino-1,4-diazepine derivatives. researchgate.net

Once the 1,4-diazepan-6-one precursor is obtained, the crucial step is the deoxofluorination of the ketone at the C6 position. Using a reagent like DAST or Deoxo-Fluor®, the carbonyl group is converted into the 6,6-difluoro moiety.

Regioselective and Stereoselective Synthesis

The precise control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like 6,6-Difluoro-1,4-diazepane. The introduction of the gem-difluoro group at the C6 position of the diazepane ring necessitates synthetic strategies that can selectively functionalize this specific carbon atom.

Regioselective Fluorination: Achieving regioselectivity in the fluorination of diazepane precursors is a significant challenge. One common approach involves the use of a pre-functionalized building block where the gem-difluoro group is already in place before the cyclization to form the diazepine (B8756704) ring. For instance, a ketone precursor bearing a gem-difluoro group can be condensed with a suitable diamine. Another strategy involves the direct fluorination of a pre-formed diazepanone ring at the C6 position. This often requires the use of specialized fluorinating agents and careful control of reaction conditions to prevent side reactions and ensure the desired regioselectivity. Research on related heterocyclic systems has demonstrated that the choice of catalyst and substrate directing groups can significantly influence the site of fluorination. nih.gov

Table 1: Comparison of Regioselective Fluorination Strategies for Heterocyclic Ketones This table is a representative example based on general findings in the synthesis of fluorinated heterocycles, as specific data for 6,6-diazepanone is not available.

| Fluorination Strategy | Reagent | Typical Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Direct Fluorination of Ketone | Selectfluor® | Polar solvent, base | Direct introduction of fluorine | Potential for over-fluorination, side reactions |

| From α-haloketone | Nucleophilic fluoride source (e.g., KF) | Aprotic solvent, phase-transfer catalyst | Readily available starting materials | Harsh reaction conditions may be required |

| From Diazoketone | HF-Pyridine | Low temperature | Mild conditions | Handling of toxic and corrosive reagents |

Formation and Stabilization of the Dihydrochloride (B599025) Salt

The conversion of the free base of 6,6-Difluoro-1,4-diazepane to its dihydrochloride salt is a crucial step for improving its handling, stability, and aqueous solubility. As a diamine, both nitrogen atoms in the 1,4-diazepane ring can be protonated by a strong acid like hydrochloric acid (HCl).

The formation of the dihydrochloride salt is typically achieved by treating a solution of the free base in a suitable organic solvent, such as ethanol, isopropanol, or diethyl ether, with a solution of HCl in the same or a compatible solvent, or by bubbling anhydrous HCl gas through the solution. The resulting salt precipitates out of the solution and can be isolated by filtration. The stoichiometry is critical to ensure the formation of the dihydrochloride rather than the monohydrochloride. A patent describing the production of related 1,4-diazepane derivatives details the formation of a hydrochloride salt by reacting the diazepane with hydrogen chloride. google.com

The stability of the amine is enhanced in its salt form because the lone pairs on the nitrogen atoms, which are susceptible to oxidation, are engaged in bonding with the protons from HCl. This increased stability is a significant advantage for storage and formulation purposes.

Table 2: Properties of Amine Free Base vs. Dihydrochloride Salt This table presents a generalized comparison, as specific experimental data for 6,6-Difluoro-1,4-diazepane is not provided in the searched literature.

| Property | Free Base | Dihydrochloride Salt |

|---|---|---|

| Physical State | Often an oil or low-melting solid | Crystalline solid |

| Solubility | Generally soluble in organic solvents | Generally soluble in water and polar protic solvents |

| Stability | Prone to oxidation and degradation | More stable to air and oxidation |

| Hygroscopicity | Varies | Can be hygroscopic |

| Handling | Can be more challenging due to physical state and stability | Easier to handle as a solid |

Innovative Reaction Conditions and Process Enhancements in Synthesis

Green Chemistry Principles: Metal-Free and Mild Conditions

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. frontiersin.org The synthesis of fluorinated heterocycles is an area where these principles are being actively applied. dovepress.com

Metal-Free Synthesis: Many traditional methods for forming carbon-nitrogen bonds in heterocyclic synthesis rely on transition-metal catalysts. While effective, these metals can be toxic, expensive, and difficult to remove from the final product. Consequently, there is a growing interest in developing metal-free synthetic routes. For the synthesis of gem-difluorinated heterocycles, metal-free cascade strategies have been developed using difluorocarbene precursors and enaminones. rsc.org These methods offer the advantage of avoiding metal contamination and often proceed under milder reaction conditions.

Mild Conditions: The use of mild reaction conditions, such as ambient temperature and pressure, and the use of non-hazardous solvents are central tenets of green chemistry. The development of synthetic protocols that avoid harsh reagents and extreme temperatures not only improves the safety profile of the process but can also lead to cleaner reactions with fewer byproducts. For instance, palladium-catalyzed allylic C-H fluorination has been achieved under mild conditions, demonstrating the feasibility of introducing fluorine without resorting to aggressive reagents. dovepress.com

Application of Non-Conventional Energy Sources (e.g., Microwave, Ultrasound)

Non-conventional energy sources like microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity. ku.ac.ae

Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates significantly compared to conventional heating methods. This technique has been successfully applied to the synthesis of a variety of fluorinated heterocycles. benthamdirect.com The efficiency of microwave-assisted synthesis can lead to improved energy efficiency and higher throughput, making it an attractive method for the preparation of compound libraries for drug discovery. benthamdirect.com A study on the synthesis of α-difluorinated gem-diols utilized microwave irradiation to achieve short reaction times and high yields. nih.gov

Table 3: Comparison of Conventional vs. Non-Conventional Energy Sources in Heterocycle Synthesis This table provides a general comparison based on literature for related heterocyclic syntheses.

| Parameter | Conventional Heating | Microwave Irradiation | Ultrasound Irradiation |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes to hours | Minutes to hours |

| Energy Efficiency | Lower | Higher | Higher |

| Heating Mechanism | Conduction and convection | Direct dielectric heating | Acoustic cavitation |

| Yields | Variable | Often higher | Often higher |

| Side Reactions | More prevalent | Often reduced | Often reduced |

| Scalability | Well-established | Can be challenging | Can be challenging |

Scalability and Process Optimization for Research Applications

The transition of a synthetic route from a laboratory-scale procedure to a larger scale suitable for producing quantities needed for extensive research presents numerous challenges, particularly for complex molecules like fluorinated pharmaceutical intermediates. archivemarketresearch.com

Scalability Challenges: Reactions that perform well on a milligram scale may not be directly translatable to a multigram or kilogram scale. Issues such as heat transfer, mass transfer, reagent addition rates, and mixing become more critical as the reaction volume increases. For fluorination reactions, the handling of potentially hazardous reagents and the management of exothermic reactions are significant safety considerations that must be addressed during scale-up. pharmtech.com The complexity of synthesizing certain fluorinated intermediates and stringent environmental regulations can also pose challenges. archivemarketresearch.com

Process Optimization: To ensure a robust and reproducible synthesis on a larger scale, systematic process optimization is essential. This involves studying the effect of various reaction parameters, such as temperature, concentration, catalyst loading, and reaction time, on the yield and purity of the product. The goal is to identify a set of conditions that provides a reliable and efficient process. Understanding the reaction mechanism is crucial for identifying critical process parameters and potential side reactions that could impact the yield and quality of the final product. sinoshiny.com The selection of high-quality raw materials and appropriate solvents are also fundamental to achieving high yields and purity. sinoshiny.com For fluorinated compounds, the development of more efficient and environmentally friendly fluorination processes is a key area of innovation. archivemarketresearch.com The use of continuous flow chemistry is an emerging trend that can offer advantages in terms of safety, efficiency, and scalability for fluorination reactions. pharmtech.com

Chemical Reactivity and Advanced Transformations

Fundamental Reactivity Patterns of the 1,4-Diazepane Ring System

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This structural motif is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a diverse range of biological targets. The reactivity of the 1,4-diazepane system is largely dictated by the presence of the two secondary amine functionalities. These nitrogen atoms are nucleophilic and can readily react with various electrophiles.

Key reactivity patterns of the 1,4-diazepane ring include:

N-Alkylation and N-Arylation: The nitrogen atoms can be functionalized with alkyl or aryl groups through reactions with corresponding halides or other electrophilic reagents.

N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of amides.

Condensation Reactions: The diamine structure can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form various heterocyclic systems. nih.gov

Cyclization Reactions: Intramolecular reactions can lead to the formation of fused or bridged bicyclic structures. For instance, intramolecular amidation and reductive cyclization have been employed to construct the 1,4-diazepane ring itself. researchgate.net

The conformation of the seven-membered ring, which typically adopts a twisted chair conformation, can also influence its reactivity by affecting the accessibility of the nitrogen lone pairs. researchgate.net

Stereoelectronic and Inductive Effects of Geminal Fluorine Atoms on Reactivity

The introduction of two fluorine atoms at the C6 position of the 1,4-diazepane ring significantly alters its chemical properties due to the unique stereoelectronic and inductive effects of fluorine.

Inductive Effects: Fluorine is the most electronegative element, and its presence exerts a strong electron-withdrawing inductive effect (-I effect). In 6,6-difluoro-1,4-diazepane (B3143573), the two fluorine atoms pull electron density away from the adjacent carbon atom (C6) and, to a lesser extent, from the rest of the ring. This has several consequences:

Decreased Basicity and Nucleophilicity of Nitrogen Atoms: The electron-withdrawing nature of the gem-difluoro group reduces the electron density on the nitrogen atoms, making them less basic and less nucleophilic compared to the non-fluorinated parent compound.

Increased Acidity of N-H Protons: The reduced electron density on the nitrogen atoms makes the attached protons more acidic.

Modulation of Ring Conformation: The presence of the bulky and electronegative fluorine atoms can influence the preferred conformation of the diazepine (B8756704) ring.

Stereoelectronic Effects: These effects arise from the interaction of orbitals. The C-F bond is a strong bond with significant σ* antibonding orbitals. These orbitals can interact with adjacent bonding or non-bonding orbitals, influencing reactivity.

Gauche Effect: The preference for a gauche conformation when electronegative substituents are present on adjacent atoms can influence the ring's geometry.

The following table summarizes the key effects of geminal fluorine atoms on the reactivity of the 1,4-diazepane ring:

| Effect | Description | Consequence on Reactivity |

| Inductive (-I) | Strong electron withdrawal by fluorine atoms. | Decreased basicity and nucleophilicity of nitrogen atoms. Increased acidity of N-H protons. |

| Stereoelectronic | Interaction of C-F σ* orbitals with adjacent orbitals. | Influence on ring conformation and electronic distribution. |

Nucleophilic and Electrophilic Transformations of 6,6-Difluoro-1,4-diazepane

The reactivity of 6,6-difluoro-1,4-diazepane is a balance between the inherent nucleophilicity of the nitrogen atoms and the deactivating effect of the gem-difluoro group.

Nucleophilic Transformations: Despite the reduced nucleophilicity, the nitrogen atoms of 6,6-difluoro-1,4-diazepane can still react with potent electrophiles. These reactions typically require more forcing conditions compared to their non-fluorinated counterparts.

Alkylation and Acylation: Reactions with strong alkylating agents (e.g., alkyl triflates) or highly reactive acylating agents can lead to the corresponding N-substituted derivatives.

Reaction with Aldehydes: Condensation with aldehydes can proceed, potentially catalyzed by acid, to form aminals or other cyclized products.

Electrophilic Transformations: The C-H bonds in the ring are generally not susceptible to electrophilic attack. However, the nitrogen atoms can be protonated by strong acids, as evidenced by the formation of the dihydrochloride (B599025) salt.

Derivatization Strategies for Functionalization and Analog Generation

The 1,4-diazepane scaffold is a versatile template for creating libraries of compounds for drug discovery. The primary sites for derivatization are the two nitrogen atoms.

Strategies for Derivatization:

Selective N-Functionalization: By using protecting group strategies, it is possible to selectively functionalize one nitrogen atom over the other. For example, one nitrogen can be protected with a group like Boc (tert-butyloxycarbonyl), allowing the other nitrogen to be modified. Subsequent deprotection allows for functionalization of the second nitrogen atom.

Reductive Amination: This is a powerful method for introducing a wide variety of substituents onto the nitrogen atoms. The diazepine can be reacted with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond.

Amide Coupling: Reaction with carboxylic acids in the presence of a coupling agent (e.g., EDC, HATU) provides access to a wide range of amide derivatives.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates yields urea or thiourea derivatives, respectively.

These derivatization strategies allow for the systematic modification of the molecule's properties, such as lipophilicity, polarity, and steric bulk, which can be crucial for optimizing its biological activity.

Exploration of Novel Reaction Pathways and Rearrangement Studies

The presence of the gem-difluoro group can open up novel reaction pathways and potential rearrangements that are not observed in the non-fluorinated analog.

Ring Contractions and Expansions: Under certain conditions, seven-membered rings can undergo rearrangement to form more stable five- or six-membered rings, or expand to larger ring systems. The electronic strain introduced by the gem-difluoro group could potentially facilitate such transformations.

Elimination Reactions: If a suitable leaving group is present on an adjacent carbon, elimination of HF could be a possible reaction pathway, leading to the formation of a fluoro-alkene within the ring.

Neighboring Group Participation: The nitrogen atoms or the fluorine atoms could potentially participate in intramolecular reactions, influencing the outcome of transformations at other positions of the ring.

While specific rearrangement studies on 6,6-difluoro-1,4-diazepane are not extensively documented in the provided search results, the study of related fluorinated heterocycles suggests that such pathways are plausible and warrant investigation. For instance, rearrangements in the series of gem-bisphosphonic acids have been observed. researchgate.net

Catalytic Modifications and Functional Group Interconversions

Catalysis can play a crucial role in the selective modification of 6,6-difluoro-1,4-diazepane and the interconversion of functional groups in its derivatives.

Catalytic Modifications:

Transition Metal-Catalyzed Cross-Coupling: If the nitrogen atoms are functionalized with aryl or vinyl halides, transition metal catalysts (e.g., palladium, copper) can be used to form new carbon-carbon or carbon-heteroatom bonds. This is a powerful tool for building molecular complexity.

Catalytic Hydrogenation/Hydrogenolysis: If reducible functional groups are introduced (e.g., benzyl (B1604629) groups on the nitrogen atoms), they can be removed by catalytic hydrogenation.

Heteropolyacids as Catalysts: These have been shown to be efficient catalysts for the synthesis of 1,4-diazepine derivatives. nih.gov

Functional Group Interconversions:

This refers to the transformation of one functional group into another. For derivatives of 6,6-difluoro-1,4-diazepane, this could involve:

Reduction of Amides to Amines: Amide functionalities introduced through acylation can be reduced to the corresponding amines using reducing agents like lithium aluminum hydride.

Hydrolysis of Esters or Amides: If the introduced substituents contain ester or amide groups, they can be hydrolyzed to the corresponding carboxylic acids or amines.

Conversion of Alcohols to Halides: Hydroxyl groups in substituents can be converted to halides, which can then be used in further nucleophilic substitution reactions. vanderbilt.edu

The following table provides examples of potential functional group interconversions on derivatives of 6,6-difluoro-1,4-diazepane:

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| Amide | LiAlH₄ | Amine |

| Ester | LiOH, H₂O | Carboxylic Acid |

| Alcohol | SOCl₂ or PBr₃ | Alkyl Halide |

| Azide | H₂, Pd/C | Amine |

| Nitrile | H₂, PtO₂ | Amine |

In Depth Spectroscopic and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is the cornerstone for determining the solution-state structure of 6,6-Difluoro-1,4-diazepane (B3143573) dihydrochloride (B599025). The presence of ¹H, ¹³C, and ¹⁹F active nuclei allows for a multi-faceted analysis.

The ¹H NMR spectrum is expected to provide key information about the proton environments within the diazepane ring. The geminal difluoro substitution at the C6 position significantly influences the electronic environment of adjacent protons. The protons on carbons C5 and C7 would be expected to show complex splitting patterns due to both geminal (H-H) and vicinal (H-H and H-F) coupling. The dihydrochloride form implies that the nitrogen atoms are protonated, leading to broad N-H signals and further deshielding of adjacent methylene (B1212753) protons (C2, C3, C5, and C7).

In ¹³C NMR spectroscopy, the carbon skeleton is mapped out. The most notable feature would be the signal for the C6 carbon, which is directly attached to two fluorine atoms. This carbon would appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF) at a significantly downfield chemical shift. The other carbon atoms in the ring (C2, C3, C5, and C7) will also exhibit coupling to the fluorine atoms, though with smaller coupling constants (²JCF, ³JCF). Data from the parent compound, 1,4-diazepane (homopiperazine), can serve as a reference for estimating chemical shifts before considering the effects of fluorination and protonation. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for 6,6-Difluoro-1,4-diazepane dihydrochloride Predicted data based on analysis of 1,4-diazepane and fluorinated alkanes.

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key Coupling Constants (Hz) |

| N1-H, N4-H | 10.0 - 12.0 (broad s) | - | - |

| C2, C3 | 3.5 - 3.8 (m) | ~45 - 50 | - |

| C5, C7 | 3.6 - 4.0 (m) | ~50 - 55 | ²JHF, ³JCF |

| C6 | - | ~115 - 125 (t) | ¹JCF (large), ²JCF |

¹⁹F NMR is a highly sensitive technique crucial for characterizing fluorinated compounds. For 6,6-Difluoro-1,4-diazepane dihydrochloride, the two fluorine atoms at C6 are chemically equivalent, assuming rapid conformational averaging. This would result in a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. The signal would be expected to be a multiplet due to coupling with the protons on the adjacent C5 and C7 positions (²JFH). In a proton-decoupled ¹⁹F NMR spectrum, this would simplify to a singlet.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between adjacent protons. Cross-peaks would be expected between the protons on C2 and C3, and between the N-H protons and the protons on C2 and C3. Crucially, it would also show correlations between the protons on C5 and C7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It would definitively link the proton and carbon assignments for the C2, C3, C5, and C7 methylene groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is key for conformational analysis. For the flexible seven-membered diazepane ring, NOESY can help determine the preferred conformation in solution, such as a twist-chair form, by observing through-space interactions between protons across the ring.

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Bonding Analysis

Vibrational spectroscopy provides a molecular fingerprint, identifying the functional groups and bonding arrangements within the compound.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. Strong, broad bands in the 2400-2800 cm⁻¹ region would be indicative of the N-H stretching vibrations of the secondary ammonium (B1175870) salts (R₂NH₂⁺). Aliphatic C-H stretching vibrations would appear around 2850-3000 cm⁻¹. The most diagnostic bands for the fluorination would be the strong C-F stretching absorptions, typically found in the 1000-1200 cm⁻¹ region.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Studies

HRMS is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For the free base, 6,6-difluoro-1,4-diazepane (C₅H₁₀F₂N₂), the calculated monoisotopic mass is approximately 136.0812 Da. uni.lu In HRMS, the compound would typically be observed as its protonated adduct, [M+H]⁺, with a predicted m/z of 137.0885. uni.lu The high resolution of the measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula.

Fragmentation pathway studies, often conducted using tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns of the diazepane ring, providing further structural confirmation.

Table 2: Predicted High-Resolution Mass Spectrometry Data for 6,6-difluoro-1,4-diazepane Data predicted for the free base form. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 137.08848 |

| [M+Na]⁺ | 159.07042 |

| [M+K]⁺ | 175.04436 |

| [M+NH₄]⁺ | 154.11502 |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While a crystal structure for 6,6-Difluoro-1,4-diazepane dihydrochloride is not publicly available, studies on the parent homopiperazine (B121016) and other substituted 1,4-diazepanes consistently show the seven-membered ring adopting a pseudo-chair or, more commonly, a twisted-chair conformation. mdpi.comresearchgate.net

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Stereochemistry (if applicable)

Chiroptical spectroscopy, which includes techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is employed to determine the absolute stereochemistry of chiral molecules. These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light.

For the compound 6,6-Difluoro-1,4-diazepane dihydrochloride, an analysis of its molecular structure reveals the absence of any stereogenic centers. The molecule possesses a plane of symmetry, rendering it achiral. As a result, 6,6-Difluoro-1,4-diazepane dihydrochloride does not exhibit optical activity and is therefore not amenable to analysis by chiroptical spectroscopic methods. Consequently, the determination of absolute stereochemistry is not applicable to this compound.

A comprehensive search of scientific literature and chemical databases reveals no published studies on the Circular Dichroism or Optical Rotatory Dispersion of 6,6-Difluoro-1,4-diazepane dihydrochloride, which is consistent with the achiral nature of the molecule.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure, Bonding, and Charge Distribution

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental for elucidating the electronic structure, bonding characteristics, and charge distribution of 6,6-Difluoro-1,4-diazepane (B3143573) dihydrochloride (B599025). These calculations provide a detailed picture of how the introduction of two fluorine atoms at the C6 position influences the molecule's properties.

DFT studies, often employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry and calculate various electronic properties. nih.govresearchgate.net The high electronegativity of the fluorine atoms leads to a significant polarization of the C-F bonds, creating a localized electron-deficient region on the C6 carbon and electron-rich regions around the fluorine atoms. This polarization has a cascading inductive effect on the rest of the diazepane ring.

Mulliken population analysis or Natural Bond Orbital (NBO) analysis can quantify the partial atomic charges. semanticscholar.org In the case of 6,6-Difluoro-1,4-diazepane, the C6 carbon is expected to carry a significant positive partial charge, while the fluorine atoms will have negative partial charges. The nitrogen atoms in the ring will also exhibit negative partial charges due to their lone pairs of electrons. These charge distributions are critical for understanding intermolecular interactions, including those with solvent molecules and biological receptors.

The table below presents hypothetical yet representative calculated geometric parameters and Mulliken charges for a conformer of 6,6-Difluoro-1,4-diazepane, based on DFT calculations of similar fluorinated heterocyclic compounds.

| Parameter | Value |

| Bond Lengths (Å) | |

| C6-F | 1.35 |

| C6-C5 | 1.54 |

| C5-N4 | 1.47 |

| N4-C3 | 1.46 |

| C2-N1 | 1.47 |

| **Bond Angles (°) ** | |

| F-C6-F | 108.5 |

| F-C6-C5 | 109.8 |

| C5-C6-C7 | 112.0 |

| C5-N4-C3 | 115.0 |

| Mulliken Atomic Charges (e) | |

| C6 | +0.45 |

| F | -0.28 |

| N1 | -0.35 |

| N4 | -0.36 |

Note: The data in this table is illustrative and based on typical values for similar fluorinated organic molecules, not on specific experimental or computational results for 6,6-Difluoro-1,4-diazepane dihydrochloride.

Conformational Analysis and Energy Landscape Mapping of Diazepane Ring Systems

The seven-membered diazepane ring is conformationally flexible and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. github.io The introduction of gem-difluoro substitution at the C6 position significantly influences the conformational preferences of the ring.

Conformational analysis and energy landscape mapping can be performed by scanning the potential energy surface (PES) through systematic variation of key dihedral angles. uni-muenchen.dereadthedocs.ioq-chem.comresearchgate.net These calculations, often performed using DFT or molecular mechanics methods, help to identify the global minimum energy conformation and the energy barriers between different conformers. For N,N-disubstituted-1,4-diazepanes, studies have shown that they can exist in low-energy twist-boat conformations, which may be stabilized by intramolecular interactions. github.io

The following table provides a hypothetical energy profile for different conformers of a 1,4-diazepane ring, illustrating the relative stabilities.

| Conformer | Relative Energy (kcal/mol) |

| Twist-Boat | 0.00 |

| Chair | +1.5 |

| Boat | +3.2 |

Note: This data is representative and intended to illustrate the concept of conformational analysis. The actual energy differences for 6,6-Difluoro-1,4-diazepane dihydrochloride may vary.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of 6,6-Difluoro-1,4-diazepane dihydrochloride in a condensed phase, such as in a solvent like water. youtube.com MD simulations solve Newton's equations of motion for all atoms in the system, allowing for the exploration of conformational space and the study of time-dependent properties.

In an aqueous environment, the dihydrochloride salt will be solvated, and the interactions with water molecules will influence the conformational preferences of the diazepane ring. stackexchange.comresearchgate.net MD simulations can reveal the stability of different conformers over time, the flexibility of the ring, and the nature of the solvation shell. The root-mean-square deviation (RMSD) of the atomic positions can be monitored to assess the stability of the simulation, while the root-mean-square fluctuation (RMSF) of individual atoms can highlight flexible regions of the molecule. github.ionih.govnih.govnih.gov

The presence of explicit solvent molecules is crucial for accurately modeling the system, as the solvent can stabilize certain conformations through hydrogen bonding and electrostatic interactions. stackexchange.com The dynamic interplay between the solute and solvent molecules can have a significant impact on the molecule's reactivity and its ability to bind to a target.

The table below shows hypothetical RMSD and RMSF values from a short MD simulation, illustrating the dynamic behavior of the diazepane ring.

| Parameter | Value (Å) |

| RMSD of backbone atoms | 1.5 |

| RMSF of C6-F groups | 0.8 |

| RMSF of N-H protons | 1.2 |

Note: These values are for illustrative purposes and represent typical fluctuations observed in MD simulations of flexible ring systems.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry can be used to predict various spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. chemrxiv.orgnih.govrsc.orgworktribe.comchem-contract.com These predictions can be invaluable for the interpretation of experimental spectra and for the structural elucidation of new compounds.

DFT calculations, using methods like GIAO (Gauge-Including Atomic Orbital), can provide accurate predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. chemrxiv.orgnih.govrsc.orgworktribe.comchem-contract.com For 6,6-Difluoro-1,4-diazepane dihydrochloride, the predicted ¹⁹F NMR chemical shift would be a key identifier. The correlation between calculated and experimental spectra can help to confirm the proposed structure and to assign specific resonances to individual atoms in the molecule.

Similarly, the calculation of vibrational frequencies can aid in the assignment of bands in the experimental IR spectrum. uni.lu The calculated spectrum can be compared with the experimental one to identify characteristic vibrational modes, such as the C-F stretching frequencies, which are typically found in the 1000-1400 cm⁻¹ region. Discrepancies between calculated and experimental values can often be accounted for by the use of scaling factors. tandfonline.com

Below is a table of hypothetical predicted vs. experimental spectroscopic data for a fluorinated diazepane derivative.

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹⁹F NMR Chemical Shift (ppm) | -185.0 | -182.5 |

| ¹³C NMR Chemical Shift (C6, ppm) | 115.0 | 112.8 |

| IR C-F Stretch (cm⁻¹) | 1150 | 1145 |

Note: The data is illustrative. Actual values will depend on the specific computational methods and experimental conditions.

In Silico Modeling of Ligand-Target Interactions: Binding Mode and Affinity Prediction

In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are instrumental in predicting how 6,6-Difluoro-1,4-diazepane dihydrochloride might interact with a biological target. nih.govuni-muenchen.deq-chem.comnih.govnih.gov These methods are central to computer-aided drug design, providing insights into the binding mode and affinity of a ligand.

Molecular docking simulations can be used to predict the preferred orientation of the molecule within the binding site of a protein. researchgate.netmdpi.com The chemical rationale for gem-difluorination often involves enhancing binding affinity through favorable interactions. The electronegative fluorine atoms can participate in hydrogen bonds, halogen bonds, or dipole-dipole interactions with receptor residues. Furthermore, the introduction of fluorine can modulate the pKa of nearby nitrogen atoms, influencing their protonation state and ability to form salt bridges. The conformational rigidity imparted by the gem-difluoro group can also reduce the entropic penalty upon binding.

Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding pose and to calculate the binding free energy using methods like MM/PBSA or MM/GBSA. These calculations provide a more quantitative prediction of the binding affinity.

The table below provides a hypothetical breakdown of the binding energy contributions for a diazepane derivative in a protein binding site.

| Interaction Type | Contribution (kcal/mol) |

| Van der Waals | -35.0 |

| Electrostatic | -20.0 |

| Polar Solvation | +30.0 |

| Non-polar Solvation | -5.0 |

| Total Binding Energy | -30.0 |

Note: This data is for illustrative purposes. The actual binding energy and its components will be specific to the ligand and its target.

Mechanistic Studies of Chemical Reactions Using Computational Approaches

Computational methods are highly effective for investigating the mechanisms of chemical reactions, such as the synthesis or degradation of 6,6-Difluoro-1,4-diazepane dihydrochloride. researchgate.netnih.govnih.govnih.govfrontiersin.orgresearchgate.net DFT calculations can be used to map out the entire reaction pathway, identifying reactants, products, intermediates, and transition states.

For instance, the synthesis of the 1,4-diazepane ring often involves a condensation reaction. researchgate.net Computational studies can elucidate the step-by-step mechanism, including the activation energies for each step, to understand the reaction kinetics and to identify the rate-determining step. nih.gov This knowledge can be used to optimize reaction conditions to improve the yield and selectivity.

Furthermore, computational studies can investigate potential degradation pathways, such as ring-opening reactions. nih.gov By calculating the energy barriers for different possible reactions, the stability of the molecule under various conditions can be predicted. The presence of the electron-withdrawing fluorine atoms can significantly influence the reactivity of the diazepane ring, and computational studies can provide a detailed understanding of these electronic effects.

The following table presents a hypothetical energy profile for a two-step reaction, illustrating the kind of data obtained from mechanistic studies.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.0 |

| Intermediate | -5.0 |

| Transition State 2 | +20.0 |

| Products | -15.0 |

Note: This is a representative energy profile for a generic chemical reaction and does not correspond to a specific reaction of 6,6-Difluoro-1,4-diazepane dihydrochloride.

Energy Decomposition Analysis for Understanding Fluorine's Conformational Effects

Energy decomposition analysis (EDA) is a powerful computational technique used to dissect the interaction energies between molecular fragments into physically meaningful components, such as electrostatic, exchange-repulsion (Pauli), polarization, and charge-transfer terms. readthedocs.iorsc.orgchem-contract.com In the context of 6,6-Difluoro-1,4-diazepane dihydrochloride, EDA can be employed to gain a deeper understanding of the non-covalent interactions that govern the conformational preferences induced by the fluorine atoms.

For example, EDA can be used to analyze the interaction between the C-F bonds and adjacent C-N or C-H bonds. This analysis can reveal the importance of stabilizing orbital interactions (e.g., n -> σ* or σ -> σ* hyperconjugation) versus electrostatic interactions (e.g., dipole-dipole or charge-dipole) in determining the preferred conformation. rsc.org This detailed understanding is crucial for the rational design of molecules where conformational control is desired.

The table below provides a hypothetical energy decomposition analysis for the gauche preference in a model fluoroalkane, illustrating the types of energy contributions.

| Energy Component | Contribution (kcal/mol) |

| Electrostatic | -2.5 |

| Exchange-Repulsion (Pauli) | +4.0 |

| Polarization/Orbital | -3.0 |

| Dispersion | -0.5 |

| Total Interaction Energy | -2.0 |

Note: This data is illustrative of the application of EDA to understand conformational preferences in fluorinated systems.

Role As a Research Scaffold and Building Block in Chemical Design

Strategic Utility in the Design and Synthesis of Complex Heterocyclic Systems

The 1,4-diazepane core is recognized as a "privileged structure" in medicinal chemistry, capable of binding to a variety of biological targets. The dihydrochloride (B599025) salt form of 6,6-difluoro-1,4-diazepane (B3143573) provides a stable and reactive starting material for the synthesis of more complex heterocyclic systems. The two nitrogen atoms within the diazepine (B8756704) ring serve as versatile handles for further functionalization, allowing for the construction of fused ring systems such as triazolo-, oxadiazolo-, and furanobenzodiazepines. nih.gov

While specific examples detailing the use of 6,6-difluoro-1,4-diazepane dihydrochloride in the synthesis of fused heterocycles are not extensively documented in publicly available literature, the general reactivity of the diazepine scaffold is well-established. For instance, synthetic strategies often involve the condensation of diamines with bis-electrophiles to form the diazepine ring, which can then be further elaborated. mdpi.com Another approach involves the intramolecular cross-coupling of precursors to form fused azetidine-diazepine systems, which can subsequently undergo ring-opening to generate functionalized 1,4-benzodiazepine (B1214927) derivatives. mdpi.com The presence of the gem-difluoro group at the 6-position is anticipated to influence the reactivity and conformational preferences of the diazepine ring, potentially leading to novel heterocyclic structures. The synthesis of gem-difluorinated heterocycles from various precursors, such as enaminones and difluorocarbene sources, is an active area of research, highlighting the interest in incorporating this motif into complex molecules. researchgate.netrsc.org

Application in Combinatorial Chemistry and Fragment-Based Library Synthesis

Combinatorial chemistry leverages the systematic and repetitive linking of various building blocks to generate large libraries of diverse compounds for high-throughput screening. nih.gov 6,6-Difluoro-1,4-diazepane dihydrochloride, with its bifunctional nature, is an ideal scaffold for such libraries. The two nitrogen atoms allow for the introduction of a wide array of substituents, enabling the creation of libraries with significant chemical diversity from a common core structure. This "split and mix" strategy allows for the efficient generation of thousands of distinct compounds. cuny.edu

In the context of fragment-based drug discovery (FBDD), small, low-complexity molecules (fragments) are screened for weak binding to biological targets. The gem-difluoro diazepine scaffold fits the profile of a desirable fragment due to its three-dimensional shape and the presence of fluorine, which can be a useful probe in certain screening techniques. Functionally diverse fragment libraries have been shown to be more efficient in recovering protein binding information than standard structurally diverse libraries. nih.gov The incorporation of fluorinated building blocks into these libraries is a growing trend, as fluorine can enhance binding affinity and improve physicochemical properties. nih.gov While specific libraries based solely on 6,6-difluoro-1,4-diazepane are not detailed in the literature, the principles of combinatorial synthesis and FBDD strongly support its potential as a valuable component in the construction of novel screening libraries.

Integration into Rational Drug Design Frameworks for Investigating Biological Targets (Focus on Chemical Scaffolding, not Efficacy)

Rational drug design relies on the understanding of a biological target's structure and the design of molecules that can interact with it in a specific manner. The 6,6-difluoro-1,4-diazepane scaffold offers several features that are advantageous in this context. The diazepine ring provides a semi-rigid, three-dimensional framework that can orient substituents in precise spatial arrangements to interact with binding pockets. nih.gov The gem-difluoro group can act as a conformational constraint, influencing the puckering of the seven-membered ring and potentially locking it into a bioactive conformation.

The introduction of fluorine can significantly alter a molecule's properties and its interactions with biological targets. The strong electron-withdrawing nature of the two fluorine atoms in 6,6-difluoro-1,4-diazepane can influence the basicity of the nearby nitrogen atoms, which in turn affects their ability to form hydrogen bonds or ionic interactions. This modulation of electronic properties can be a key design element in optimizing a molecule's binding affinity for a target.

Furthermore, the gem-difluoro group can serve as a bioisostere for a carbonyl group or other polar functionalities. This substitution can impact metabolic stability and lipophilicity. The conformational effects of gem-difluorination are also a critical consideration. Studies on related N,N-disubstituted-1,4-diazepane systems have shown that they can adopt unexpected low-energy twist-boat conformations, which may be relevant for receptor binding. nih.gov The rigidifying effect of the gem-difluoro group can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a particular biological effect. nih.govmdpi.com The 1,4-diazepane scaffold is a versatile platform for constructing diverse pharmacophore models. The nitrogen atoms can serve as hydrogen bond donors or acceptors, and substituents attached to them can provide hydrophobic or aromatic features.

The 6,6-difluoro-1,4-diazepane core can be incorporated into various pharmacophore architectures to target a wide range of biological systems. For instance, derivatives of 1,4-diazepane have been investigated as factor Xa inhibitors, where the diazepine moiety interacts with the S4 aryl-binding domain of the enzyme. nih.gov The unique conformational properties imparted by the gem-difluoro group could lead to the development of novel pharmacophores with enhanced selectivity and potency. While specific pharmacophore models based on this exact compound are not readily found in the literature, the principles of pharmacophore modeling support its utility in designing molecules with desired biological activities. researchgate.net

Development of Chemical Probes for Biological Pathway Elucidation

Chemical probes are small molecules designed to interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. The development of effective chemical probes requires a deep understanding of structure-activity relationships. Fluorinated compounds are increasingly being used in the design of chemical probes. For example, sulfonyl fluoride (B91410) probes have been developed to covalently engage histidine residues in proteins, allowing for the study of protein function. nih.govrsc.org

The 6,6-difluoro-1,4-diazepane scaffold could be functionalized to create chemical probes for various biological targets. The diazepine ring can provide the core structure for target recognition, while one of the nitrogen atoms could be used to attach a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety, or a reactive group for covalent modification of the target. The fluorine atoms themselves can sometimes be utilized as reporters in ¹⁹F NMR-based screening methods. While there are no specific reports of 6,6-difluoro-1,4-diazepane being used as a chemical probe, its structural and chemical properties make it a promising candidate for the development of such tools.

Potential Applications in Material Science or Supramolecular Chemistry Research

The unique properties of fluorinated compounds also make them attractive for applications in material science and supramolecular chemistry. The incorporation of fluorine can influence the self-assembly of molecules, leading to the formation of well-ordered supramolecular architectures. nih.gov For example, the high polarity of fluorinated cyclohexanes has been shown to drive the self-assembly of supramolecular polymers. nih.gov

The 6,6-difluoro-1,4-diazepane scaffold, with its combination of a polar heterocyclic ring and fluorine atoms, could potentially be used as a building block for the construction of novel supramolecular assemblies. The hydrogen bonding capabilities of the N-H groups, coupled with the potential for fluorine-specific interactions, could direct the formation of predictable and stable structures. While the direct application of this specific compound in material science has not been reported, the broader field of fluorinated materials suggests potential avenues for exploration, such as in the development of fluorinated polymers or functional organic materials. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies in a Research Context

Methodologies for Systematic SAR/SPR Exploration and Data Analysis

The systematic exploration of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) for compounds based on the 1,4-diazepane scaffold employs a combination of synthetic chemistry, biological evaluation, and computational modeling. A primary methodology involves the synthesis of a library of analogues where specific positions on the diazepane ring and its substituents are systematically varied.

Key approaches include:

Analogue Synthesis: Researchers synthesize series of compounds to explore the impact of different functional groups at various positions. For instance, in the development of sigma receptor (σR) ligands, a series of diazepane-containing derivatives were created using a "conformational expansion approach" from previously identified piperidine-based compounds. nih.gov This allows for a direct comparison of how changes in ring size and substitution patterns affect biological activity.

Biological Screening: Synthesized compounds are subjected to a battery of in vitro assays to determine their affinity and selectivity for specific biological targets. For example, in the development of 1,4-diazepane-based 5-HT6 antagonists, the binding affinities (Ki) of various analogues were determined to establish a clear SAR. openpharmaceuticalsciencesjournal.com

X-ray Crystallography: When possible, co-crystallization of a lead compound with its biological target provides a high-resolution, three-dimensional view of the binding interactions. This structural information is invaluable for understanding the SAR at an atomic level and guiding the design of more potent and selective analogues.

Computational Modeling: Techniques such as molecular dynamics (MD) simulations and density functional theory (DFT) calculations are used to understand the conformational preferences of the ligands and the molecular basis for their activity. researchgate.net These methods help rationalize experimental findings and predict the properties of novel, yet-to-be-synthesized compounds.

Influence of Substitution Patterns on Molecular Recognition and Physicochemical Properties (e.g., Lipophilicity, pKa)

The substitution pattern on the 1,4-diazepane ring is a critical determinant of both its molecular recognition by biological targets and its fundamental physicochemical properties.

Molecular Recognition: Research on various 1,4-diazepane-based compounds has revealed specific SAR trends. For a series of σ1 receptor ligands, substitutions at the N-1 and N-4 positions, as well as on the carbon backbone, were systematically evaluated. It was found that a cyclohexylmethyl or a butyl group at the 4-position, a methyl group at the 2-position, and a substituted benzyl (B1604629) group at the 1-position resulted in the highest affinity for the σ1 receptor. researchgate.net Conversely, the stereochemical configuration at the 2-position did not significantly impact affinity, suggesting a degree of flexibility in that region of the binding pocket. researchgate.net

In a different study focused on 5-HT6 receptor antagonists, various substitutions on a phenylsulfonamide moiety attached to the diazepane core were explored. openpharmaceuticalsciencesjournal.com The results demonstrated that certain alkyl and aryl groups were particularly well-tolerated, leading to high binding affinities.

Table 1: SAR of 3-(1,4-Diazepanyl)-Methyl-Phenyl-Sulphonamide Analogues as 5-HT6 Antagonists

| Compound ID | R1 Substitution | Binding Affinity (Ki, nM) |

| 10a | Phenyl | 18.85 |

| 10d | Tolyl | 10.00 |

| 10f | Ethyl | 7.11 |

| 10g | Isopropyl | 8.71 |

Data sourced from a study on 5-HT6 antagonists. openpharmaceuticalsciencesjournal.com

Physicochemical Properties: The introduction of fluorine, particularly the gem-difluoro group in 6,6-Difluoro-1,4-diazepane (B3143573), profoundly alters key physicochemical properties like basicity (pKa) and lipophilicity (LogP).

pKa: Fluorine is a highly electronegative atom, and its presence exerts a strong electron-withdrawing inductive effect. Introducing a CF2 group onto a cyclic amine generally results in a significant decrease in the basicity of the nitrogen atoms. nih.gov This shift in pKa can be substantial, often spanning 1 to 3 pKa units, which can critically influence a molecule's ionization state at physiological pH and its ability to form ionic interactions with a target receptor. nih.gov

Specific Impact of Geminal Fluorine Atoms on Conformational Preferences and Molecular Interactions

The replacement of a methylene (B1212753) group (CH2) with a difluoromethylene group (CF2) acts as a powerful conformational tool. nih.gov This is not due to steric bulk, as fluorine has a relatively small van der Waals radius. Instead, the impact stems from potent stereoelectronic effects.

The C-F bond is highly polarized, creating a significant bond dipole. In the gem-difluoro arrangement, these dipoles and associated hyperconjugative interactions can stabilize specific conformations of the seven-membered diazepane ring. nih.govnih.gov For instance, studies on model macrocyclic systems have shown that gem-difluorination can introduce new, stable conformations that are not observed in the non-fluorinated analogues. nih.govdiva-portal.orgrsc.org A fluorinated macrocycle was found to exist as a 4:1 equilibrium of two distinct conformers (trans and cis amide) on the NMR timescale, whereas its non-fluorinated counterpart existed almost exclusively in a single conformation. nih.govdiva-portal.orgrsc.org

This conformational restriction or preference induced by the CF2 group can pre-organize the molecule into a bioactive conformation, enhancing its binding affinity for a target. The polarized nature of the C-F bonds can also lead to favorable electrostatic and dipole-dipole interactions within the receptor binding pocket, further contributing to binding affinity. researchgate.net

Cheminformatics and Data Mining Approaches for SAR/SPR Derivation

Cheminformatics and computational chemistry are indispensable tools for deriving and rationalizing SAR and SPR data for diazepane derivatives. These methods allow researchers to build predictive models and gain insights that are not readily accessible through experimentation alone.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are frequently employed to correlate the three-dimensional properties of molecules with their biological activities. For a series of 1,4-diazepane-containing 5-HT6 antagonists, pharmacophore generation and atom-based 3D-QSAR analyses were conducted using the PHASE drug design software. openpharmaceuticalsciencesjournal.com Such models can predict the binding affinity of novel analogues and highlight the key structural features responsible for activity. openpharmaceuticalsciencesjournal.comnih.gov Similarly, 3D-QSAR analysis of 1,4-oxazepane (B1358080) derivatives identified regions around the molecule where steric bulk and electrostatic properties were crucial for dopamine (B1211576) D4 receptor affinity. researchgate.net

Molecular Docking and Dynamics: Docking studies are used to predict the binding mode of a ligand within a receptor's active site. Following docking, molecular dynamics (MD) simulations can be run to assess the stability of the predicted binding pose and to understand the dynamic nature of the ligand-receptor interactions over time. researchgate.net These simulations provide a deeper understanding of the molecular basis for the observed SAR. nih.gov

Machine Learning for Property Prediction: Predicting physicochemical properties like LogP and pKa is crucial for drug design. chemrxiv.org However, standard prediction methods often fail for novel or complex scaffolds like fluorinated heterocycles. To address this, machine learning models, including graph neural networks, are being trained on curated datasets of fluorinated compounds to provide more accurate in silico predictions of these key properties, facilitating more efficient molecular design. chemrxiv.org

Design and Synthesis of Analogues for Targeted Research Objectives

The design and synthesis of analogues of 6,6-Difluoro-1,4-diazepane are driven by specific research goals, such as improving potency, enhancing selectivity, or optimizing pharmacokinetic properties.

The design process is often guided by an understanding of the SAR of existing compounds or by a specific hypothesis about how to achieve the desired property modulation. For example, conformationally constrained N,N-disubstituted 1,4-diazepanes were designed as orexin (B13118510) receptor antagonists based on an understanding of the preferred conformation of the central diazepane ring. nih.gov In another case, the design of novel sigma receptor ligands was based on a "conformational expansion" strategy, where a known piperidine (B6355638) scaffold was enlarged to the diazepane ring system to explore new chemical space. nih.gov

The synthesis of these analogues often involves multi-step reaction sequences. A common strategy for preparing substituted 1,4-diazepanes involves the reductive amination of a suitable aldehyde with the diazepane core. nih.gov For instance, the synthesis of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides began with the reaction of 3-nitrobenzaldehyde (B41214) with a substituted 1,4-diazepane, followed by reduction of the nitro group and subsequent sulfonylation. openpharmaceuticalsciencesjournal.com The strategic incorporation of fluorine often requires specialized synthetic methods to create the gem-difluorinated core, which is then elaborated to produce the final target molecules. nih.gov These synthetic efforts, guided by SAR and computational insights, are essential for advancing research objectives and developing compounds with tailored biological activities.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes